molecular formula C20H26N6O4S B120388 o-Desethyl sildenafil CAS No. 139755-91-2

o-Desethyl sildenafil

Cat. No.: B120388
CAS No.: 139755-91-2
M. Wt: 446.5 g/mol
InChI Key: LTNJUPYNXDNXBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

o-Desethyl sildenafil is a metabolite of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . PDE5 is the primary target of this compound. This enzyme plays a crucial role in the regulation of the intracellular concentration of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

This compound acts as a selective inhibitor of PDE5 . The inhibition of PDE5 leads to an increase in the concentration of cGMP. The elevated levels of cGMP result in smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature . This relaxation increases blood flow, leading to an erection in response to sexual stimulation .

Biochemical Pathways

The action of this compound primarily affects the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which then activates the enzyme guanylate cyclase. This enzyme increases the production of cGMP. Under normal circumstances, PDE5 metabolizes cGMP, limiting its effects. The inhibition of pde5 by this compound prevents the degradation of cgmp, enhancing and prolonging its effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). While specific data on this compound is limited, it’s known that sildenafil, from which this compound is metabolized, has a bioavailability of 40% . It is metabolized in the liver, primarily by the CYP3A4 enzyme, and to a lesser extent by CYP2C9 . The drug and its metabolites are excreted in the feces (approximately 80%) and urine (around 13%) .

Result of Action

The primary result of this compound’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE5 and thereby increasing cGMP levels, this compound promotes the relaxation of smooth muscle and the inflow of blood to the corpus cavernosum . This physiological response aids in the treatment of erectile dysfunction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, factors such as the user’s overall health, age, liver and kidney function, and the use of other medications can influence the drug’s efficacy and stability .

Safety and Hazards

“o-Desethyl sildenafil” is not intended for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Biochemical Analysis

Biochemical Properties

o-Desethyl Sildenafil, like sildenafil, is likely to interact with the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus carvenosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .

Cellular Effects

It’s parent compound, sildenafil, has been shown to alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . It is plausible that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of sildenafil. Sildenafil acts as a potent selective, reversible inhibitor of PDE5, the enzyme responsible for the hydrolysis of cGMP . This leads to an increase in the levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.

Temporal Effects in Laboratory Settings

Studies on sildenafil have shown that after taking a dose, it will gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body system .

Dosage Effects in Animal Models

Studies on sildenafil have shown its protective effects in animal models of ischemic colitis .

Metabolic Pathways

This compound is a metabolite of sildenafil, which suggests that it is part of the metabolic pathway of sildenafil

Transport and Distribution

Sildenafil is known to be distributed in the corpus cavernosum, vessel walls, and lung tissue .

Subcellular Localization

Given that sildenafil is known to act on the enzyme PDE5, which is found in the cytoplasm of cells , it is plausible that this compound may also be localized in the cytoplasm.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Sildenafil typically involves the desethylation of sildenafil. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of acidic or basic conditions to facilitate the removal of the ethyl group from sildenafil .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where sildenafil is subjected to controlled desethylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-Desethyl Sildenafil can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness of O-Desethyl Sildenafil: this compound is unique in that it is a primary metabolite of sildenafil, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its study helps in understanding the overall efficacy and safety profile of sildenafil and related drugs .

Properties

IUPAC Name

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJUPYNXDNXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347623
Record name O-Desethyl sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139755-91-2
Record name o-Desethyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desethyl sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139755-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DESETHYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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